Guanidine Hydrochloride

CH6ClN3

Content Navigation

Protein researchers and bioprocess teams often face urea-induced carbamylation and GTC’s UV interference in lysis workflows. Guanidine hydrochloride (CAS 50-01-1) eliminates these issues: a non-carbamylating denaturant transparent at 260 nm for accurate A260/A280 purity, and a non-hygroscopic guanidinium source for reliable API synthesis. • No carbamylation-preserves protein epitopes. • UV-clear-no interference in nucleic acid quantification. • Stable stoichiometry for metformin, sulfadiazine, heterocycles. In stock, ready to ship.

CAS Number

Product Name

IUPAC Name

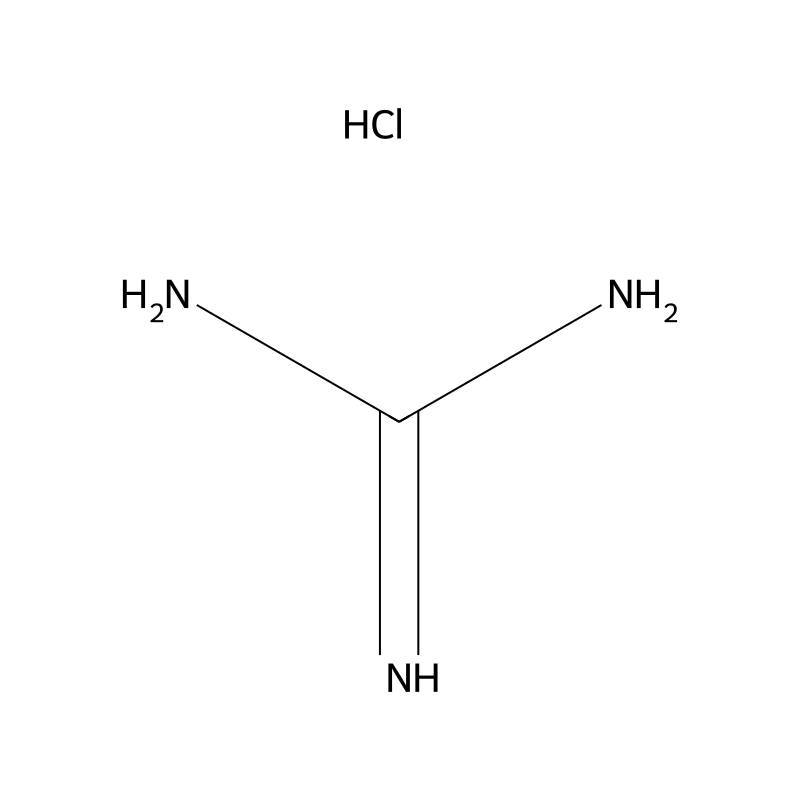

Molecular Formula

CH6ClN3

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Guanidine hydrochloride (GdnHCl), CAS 50-01-1, is a chaotropic salt and a fundamental building block in both bioprocessing and organic synthesis. In biomanufacturing and molecular biology, it functions as a primary protein denaturant and cellular lysis agent, disrupting hydrogen bonding networks to solubilize inclusion bodies and extract nucleic acids. In chemical synthesis, it serves as a stable, weighable source of the guanidinium cation, essential for manufacturing active pharmaceutical ingredients (APIs) such as metformin, as well as complex heterocycles. Its high aqueous solubility and predictable thermodynamic behavior make it a standard reagent in both industrial-scale bioprocessing and fine chemical manufacturing .

Substituting guanidine hydrochloride with alternative chaotropes or guanidine salts often leads to process failures or analytical artifacts. While urea is a cheaper denaturant, it is uncharged and weaker, failing to mask electrostatic interactions in highly stable proteins and carrying the risk of irreversible protein carbamylation due to cyanate accumulation [1]. Conversely, substituting GdnHCl with guanidine thiocyanate (GTC) in nucleic acid workflows introduces strong UV absorbance at 260 nm, which can severely distort A260/A280 purity ratios if not perfectly cleared . Furthermore, attempting to use free guanidine base in chemical synthesis is impractical due to its extreme hygroscopicity and rapid degradation via CO2 absorption, necessitating the use of the stable hydrochloride salt for reproducible stoichiometry.

Protein Unfolding vs. Urea

Guanidine hydrochloride is an ionic chaotrope that consistently achieves complete protein unfolding at lower molarities than urea. Standard equilibrium denaturation assays demonstrate that GdnHCl typically requires ~6.0 M concentration for complete unfolding, whereas urea requires ~8.0 M and often fails to denature highly stable membrane proteins. Furthermore, because GdnHCl is charged, it effectively masks stabilizing electrostatic interactions (salt bridges) within the protein core, providing a uniform unfolding trajectory that neutral urea cannot replicate[1].

| Evidence Dimension | Typical concentration for complete protein denaturation |

| Target Compound Data | ~6.0 M (ionic, masks electrostatic interactions) |

| Comparator Or Baseline | ~8.0 M Urea (neutral, fails to mask electrostatics) |

| Quantified Difference | GdnHCl achieves denaturation at ~25-30% lower molarity while simultaneously neutralizing electrostatic stability. |

| Conditions | Equilibrium unfolding of stable globular proteins at physiological pH. |

Buyers processing highly stable inclusion bodies or requiring lower-volume denaturant additions must specify GdnHCl over urea to ensure complete solubilization and prevent carbamylation.

UV Compatibility vs. Guanidine Thiocyanate

While guanidine thiocyanate (GTC) is a stronger chaotrope, it exhibits intense UV absorbance at 260 nm, the exact wavelength used to quantify DNA and RNA. Guanidine hydrochloride, in contrast, absorbs primarily at 230 nm, with an absorbance of <0.03 at 260 nm for a 6.0 M solution. If trace chaotrope carries over during silica-column purification, GTC will artificially inflate the nucleic acid concentration and distort the A260/A280 ratio, whereas GdnHCl leaves the 260 nm reading unaffected .

| Evidence Dimension | UV Absorbance Interference at 260 nm |

| Target Compound Data | <0.03 at 260 nm (6.0 M aqueous solution) |

| Comparator Or Baseline | Guanidine Thiocyanate (High absorbance at 260 nm, A260/A230 < 0.5) |

| Quantified Difference | GdnHCl provides a near-zero baseline at 260 nm, preventing the severe spectrophotometric interference caused by GTC. |

| Conditions | 6.0 M chaotropic salt solutions analyzed via UV-Vis spectrophotometry. |

For workflows relying on precise downstream UV quantification of nucleic acids, GdnHCl is the mandatory choice to prevent false-positive yield calculations.

Precursor Stability vs. Free Guanidine

Free guanidine base is highly unstable, extremely hygroscopic, and rapidly reacts with atmospheric carbon dioxide to form carbonates, making precise stoichiometric weighing impossible in standard industrial environments. Guanidine hydrochloride is a dry, non-volatile, and highly stable crystalline solid that maintains its anhydrous molecular weight over long-term storage. This stability allows it to be used as a reliable, weighable precursor for the synthesis of pyrimidines, triazines, and as an organocatalyst in multicomponent aqueous reactions[1].

| Evidence Dimension | Atmospheric Stability and Handling |

| Target Compound Data | Stable, non-hygroscopic crystalline solid; inert to atmospheric CO2 |

| Comparator Or Baseline | Free Guanidine Base (Rapidly degrades and absorbs water/CO2) |

| Quantified Difference | GdnHCl allows for >99% stoichiometric accuracy during weighing, whereas free base introduces massive mass-balance errors due to rapid atmospheric degradation. |

| Conditions | Standard ambient laboratory and manufacturing storage/weighing conditions. |

Chemical manufacturers must procure the hydrochloride salt to ensure batch-to-batch reproducibility and precise molar ratios in API synthesis.

Biopharmaceutical Inclusion Body Solubilization

GdnHCl is the standard reagent for solubilizing recombinant proteins expressed as inclusion bodies in E. coli, as its 6.0 M potency and electrostatic masking capabilities outperform urea without the risk of irreversible carbamylation .

Silica-Based DNA Extraction

Used as the primary chaotrope in lysis and binding buffers where downstream UV-Vis quantification at 260 nm is critical, avoiding the spectral interference inherent to guanidine thiocyanate .

API and Heterocycle Manufacturing

Procured as a stable, weighable nitrogenous precursor for the large-scale synthesis of pharmaceuticals (e.g., metformin, sulfadiazine) and as an eco-friendly organocatalyst in aqueous multicomponent reactions [1].

Physical Description

HYGROSCOPIC CRYSTALLINE POWDER.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Therapeutic Uses

... Low-dose guanidine and pyridostigmine combination therapy /was used/ in 9 patients with LEMS /Lambert-Eaton myasthenic syndrome/ and ... its long-term safety and effectiveness /was analyzed/. In all patients, a liberal amount of pyridostigmine was used, while daily guanidine dose was kept below 1000 mg a day, and guanidine was given between pyridostigmine dosings. This combination therapy was used for 3 to 102 months (mean: 34.1 months) and improved clinical status in all patients. Although guanidine had to be discontinued due to severe gastrointestinal symptoms in 3 cases, no serious side reactions such as bone marrow suppressions or signs of renal insufficiency developed in any case ... /Guanidine hydrochloride/

Pharmacology

Mechanism of Action

Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Accumulation of specific guanidine compounds (GCs) has been related to neurological, cardiovascular, hematological, and immunological complications of renal failure ... The obvious increases of urea, guanidinosuccinic acid, creatinine, guanidine, methylguanidine, and N(G)N(G)-dimethylarginine (symmetrical dimethylarginine) seen in blood of oldest heterozygous and younger homozygous polycystic kidney disease (PKD) rats were largely within the same range as those found in the studied human PKD population, especially in patients with a glomerular filtration rate below 60 mL/min/1.73 sq m. The decreased levels of plasma guanidinoacetic acid seen at end-stage renal disease in homozygous and oldest heterozygous PKD/Mhm rats were also observed in serum of patients with a glomerular filtration rate below 20 mL/min/1.73 sq m ... /Guanidino compounds/

Brush-border membrane vesicles were prepared from donor human kidneys ... Uptake of (14)C-guanidine ... in the vesicles, as determined by rapid filtration, was significantly greater in the presence of an outwardly-directed proton gradient, at all early time points, than in the absence of the gradient ... Evidence was obtained suggesting that the transporter for guanidine is distinct from the previously described organic cation proton antiporter for TEA. /Tetraethylammonium/

The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated. Guanidine uptake was markedly stimulated by an outwardly directed H+ gradient, resulting in a transient uphill transport. This stimulation was not due to an inside-negative, H+-diffusion potential because an ionophore-induced H+-diffusion potential and a K+-diffusion potential (both inside-negative) failed to enhance guanidine uptake. The H+ gradient itself appeared to be the driving force for the uptake ...

... The plasma, erythrocyte, and urinary concentration of guanidino compounds in 30 hemodialysis patients and 15 patients with chronic renal failure who had not undergone hemodialysis /were determined/ ... Plasma levels of taurocyamine, guanidinosuccinic acid, alpha-N-acetyl-L-arginine, creatine, guanidinobutyric acid, guanidine, and methylguanidine were significantly increased in patients with chronic renal failure with or without hemodialysis. In contrast, plasma guanidinoacetic acid concentrations were significantly decreased. Erythrocyte concentrations of creatinine, guanidinosuccinic acid, guanidine and methylguanidine were also markedly elevated. No correlation was observed between plasma creatinine concentration and erythrocyte concentration of guanidinosuccinic acid or methylguanidine. However, there was a significant correlation between plasma and erythrocyte methylguanidine, and between plasma and erythrocyte guanidinosuccinic acid. /Guanidino compounds/

For more Absorption, Distribution and Excretion (Complete) data for GUANIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Not metabolized. Half Life: 7-8 hours

Associated Chemicals

Creatinine;60-27-5

Wikipedia

Drug Warnings

Mild gastrointestinal disorders, such as anorexia, increased peristalsis, or diarrhea are early warnings that tolerance is being exceeded. These symptoms may be relieved by atropine, but nevertheless note should be taken of these symptoms and dosage reductions considered. Slight numbness or tingling of the lips and fingertips shortly after taking a dose of guanidine has been reported. This per se is not an indication to discontinue treatment and/or reduce dosage. /Guanidine hydrochloride/

Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. /Guanidine hydrochloride/

Renal function may be affected in some patients receiving guanidine. Patients should therefore have regular urine examinations and serum creatinine determinations while taking this drug. Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. Treatment should not be continued longer than necessary. /Guanidine hydrochloride/

For more Drug Warnings (Complete) data for GUANIDINE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

(1) By heating calcium cyanamide with ammonium iodide. (2) By treating urea with ammonia under pressure.

Free guanidine can be isolated from guanidine salts by reaction with a strong base such as an alkali metal hydroxide or methoxide. After removal of the precipitated salt the free guanidine base is obtained as colorless, waxy, very hygroscopic crystals.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Pharmaceutical and Medicine Manufacturing

Guanidine, hydrochloride (1:1): ACTIVE

Storage Conditions

Interactions

Concurrent therapy with other drugs that may cause bone-marrow suppression should be avoided. /Guanidine hydrochloride/

Explore Compound Types